molecular formula C14H10ClN5O4 B2628778 N-(4-((7-chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)phenyl)acetamide CAS No. 375837-77-7

N-(4-((7-chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)phenyl)acetamide

Cat. No.: B2628778
CAS No.: 375837-77-7
M. Wt: 347.72
InChI Key: GYZSEDZGVKTOGS-UHFFFAOYSA-N
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Description

N-(4-((7-chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)phenyl)acetamide is a complex organic compound that belongs to the class of benzo[c][1,2,5]oxadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer potential . The compound’s structure features a nitro group, a chloro group, and an acetamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((7-chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)phenyl)acetamide typically involves a multi-step process. One common method includes the reaction of 5-chloro-4-nitrobenzo[c][1,2,5]oxadiazole with 4-aminophenylboronic acid pinacol ester in dimethylformamide (DMF) at 90°C for 3 hours . This reaction yields the desired compound through a substitution reaction followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-((7-chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed to form corresponding carboxylic acids.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of palladium.

    Substitution: Reagents such as sodium azide or thiols can be used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed

    Reduction of Nitro Group: Formation of amino derivatives.

    Substitution of Chloro Group: Formation of various substituted derivatives.

    Hydrolysis of Acetamide Group: Formation of carboxylic acids.

Scientific Research Applications

N-(4-((7-chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)phenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((7-chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)phenyl)acetamide stands out due to its combination of a nitro group, chloro group, and acetamide group, which confer unique reactivity and biological activity. Its strong fluorescence and potential anticancer properties make it a valuable compound in various scientific fields.

Properties

IUPAC Name

N-[4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O4/c1-7(21)16-8-2-4-9(5-3-8)17-11-6-10(15)12-13(19-24-18-12)14(11)20(22)23/h2-6,17H,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZSEDZGVKTOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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